N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core linked to a 3,4-dichlorophenyl group. The 5-oxo group on the pyrimidine ring may participate in hydrogen bonding, while the 3,4-dichlorophenyl substituent introduces electron-withdrawing effects, enhancing lipophilicity and influencing binding to biological targets.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-10-2-1-8(5-11(10)16)18-12(20)6-9-7-22-14-17-4-3-13(21)19(9)14/h1-5,9H,6-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POADLHMZKWIBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial properties, cytotoxicity, and mechanism of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 397.30 g/mol. The compound features a thiazolo-pyrimidine core which is significant for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of thiazolo-pyrimidines. The compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1 μg/mL |
| Pseudomonas aeruginosa | 1 μg/mL | 2 μg/mL |
The compound exhibited significant antibacterial activity with MIC values ranging from 0.25 to 1 μg/mL against the tested pathogens. Notably, it demonstrated bactericidal effects at concentrations similar to those required for inhibition.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cancer cell lines have indicated that the compound possesses selective toxicity.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 (Leukemia) | 158.5 ± 12.5 |
| A549 (Lung Cancer) | >200 |
| MCF-7 (Breast Cancer) | >200 |
The IC50 value against HL-60 cells suggests moderate cytotoxicity, while it appears less toxic to A549 and MCF-7 cell lines at concentrations tested above 200 μM.
The mechanism by which this compound exerts its effects involves inhibition of key enzymes and pathways in microbial and cancer cells:
- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication.
- Inhibition of Biofilm Formation : It significantly reduces biofilm formation in Staphylococcus aureus, enhancing its efficacy in treating infections associated with biofilms.
- Antibiofilm Activity : Compared to standard antibiotics like Ciprofloxacin, this compound shows superior antibiofilm potential.
Case Studies
A notable study highlighted the effectiveness of this compound in combination therapies. When used synergistically with Ciprofloxacin and Ketoconazole, it reduced their MICs significantly, suggesting a potential for combination therapies in clinical settings.
Comparison with Similar Compounds
Compound A: N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Patent EP3348550A1)
- Structure : Shares the 2-(3,4-dichlorophenyl)acetamide backbone but replaces the thiazolopyrimidine with a benzothiazole ring bearing a trifluoromethoxy group.
- Synthesis: Synthesized via microwave-assisted reaction of 2-(3,4-dichlorophenyl)acetyl chloride with 2-amino-6-trifluoromethoxybenzothiazole in THF, yielding 45% after purification .
- Key Differences: Heterocycle: Benzothiazole (fused benzene-thiazole) vs. thiazolopyrimidine (fused thiazole-pyrimidine). Substituents: Trifluoromethoxy (electron-withdrawing) vs. 5-oxo (hydrogen-bond acceptor).
Compound B: Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structure : Features a triazolo[1,5-a]pyrimidine core with a sulfonamide linkage to a 2,6-difluorophenyl group.
- Application : Herbicide targeting acetolactate synthase (ALS) .
- Key Differences :
- Heterocycle : Triazolo-pyrimidine vs. thiazolo-pyrimidine. The triazole ring introduces additional nitrogen atoms, altering electron distribution.
- Substituents : Difluorophenyl (lower lipophilicity than dichlorophenyl) and sulfonamide (vs. acetamide).
Compound C: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Structure: Contains an oxazolidinone ring linked to a 2,6-dimethylphenyl group via an acetamide.
- Application : Systemic fungicide inhibiting RNA polymerase in oomycetes .
- Key Differences: Heterocycle: Oxazolidinone (5-membered lactam) vs. thiazolopyrimidine (7-membered fused system). Substituents: Dimethylphenyl (electron-donating) vs. dichlorophenyl (electron-withdrawing).
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 3,4-dichlorophenyl group in the target compound likely enhances metabolic stability compared to the dimethylphenyl group in oxadixyl, which may degrade faster in vivo .
- Synthetic Efficiency : Compound A’s 45% yield under microwave irradiation suggests room for optimization in the target compound’s synthesis if conventional methods are less efficient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
